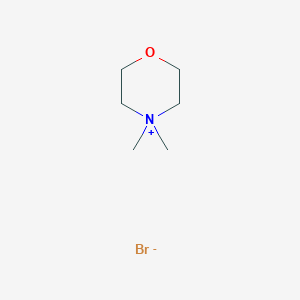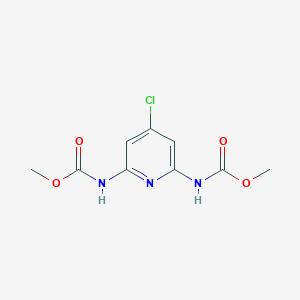
4-Bromobiphenyl
Overview
Description
4-Bromobiphenyl is an organic compound with the chemical formula C12H9Br It consists of a biphenyl structure with a bromine atom attached to one of the phenyl rings
Mechanism of Action
Target of Action
4-Bromobiphenyl is primarily metabolized by cytochrome P-450-dependent monooxygenases in rat hepatic microsomes . These enzymes play a crucial role in the metabolism of many xenobiotics and endogenous compounds.
Mode of Action
The compound interacts with its target enzymes, leading to its metabolism. Specifically, this compound undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Biochemical Pathways
The metabolism of this compound by cytochrome P-450-dependent monooxygenases affects various biochemical pathways. The compound’s reduction to biphenyl can influence the balance of redox reactions in the cell . .
Result of Action
The primary result of this compound’s action is its reduction to biphenyl . This process could potentially influence various cellular processes due to the role of redox reactions in cellular metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may be sensitive to light . Additionally, its interaction with oxidizing materials could potentially influence its stability and action . .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-Bromobiphenyl has been observed to undergo reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Cellular Effects
Given its biochemical properties, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo certain chemical reactions, such as reduction to biphenyl
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Preparation Methods
4-Bromobiphenyl can be synthesized through several methods. One common synthetic route involves the monobromination of biphenyl. This process typically uses bromine as the brominating agent in the presence of a solvent such as dichloroethane and a catalyst. The reaction is carried out at ambient temperature, and the product is purified through washing, drying, and recrystallization .
Industrial production methods often involve similar bromination reactions but are optimized for higher yields and purity. For example, the use of organosulfur compounds, amides, nitriles, or acids with a pKa of at least 3 as solvents can enhance the selectivity and conversion rates of the reaction .
Chemical Reactions Analysis
4-Bromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: This compound can be reduced to biphenyl in the presence of electrochemically generated anion radicals.
Oxidation Reactions: While specific oxidation reactions of this compound are less commonly reported, it can potentially undergo oxidation under appropriate conditions to form various oxidized derivatives.
Scientific Research Applications
4-Bromobiphenyl has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromobiphenyl can be compared with other halogenated biphenyls, such as:
- 2-Bromobiphenyl
- 3-Bromobiphenyl
- 4,4’-Dibromobiphenyl
These compounds share similar biphenyl structures but differ in the position and number of bromine atoms. The unique positioning of the bromine atom in this compound influences its reactivity and applications, making it distinct from its isomers and other halogenated derivatives .
Properties
IUPAC Name |
1-bromo-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJBWOWQJHHAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br | |
| Record name | 4-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024640 | |
| Record name | 4-Bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-bromobiphenyl appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Bromobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
590 °F at 760 mmHg (NTP, 1992) | |
| Record name | 4-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
290 °F (NTP, 1992) | |
| Record name | 4-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | 4-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.9327 (NTP, 1992) - Less dense than water; will float | |
| Record name | 4-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
92-66-0 | |
| Record name | 4-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Bromobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOBIPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-Biphenyl, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE77OKH5BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
196.2 °F (NTP, 1992) | |
| Record name | 4-BROMOBIPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19893 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Bromobiphenyl?
A1: this compound has a molecular formula of C12H9Br and a molecular weight of 233.11 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: Various spectroscopic techniques have been employed to characterize this compound. Gas chromatography coupled with mass spectrometry (GC-MS) allows for the identification and quantification of this compound and its metabolites in complex mixtures. [] Nuclear magnetic resonance (NMR) spectroscopy, specifically 1H, 13C, and 31P NMR, can be used to determine the structure and purity of this compound and its derivatives. [] Additionally, electron spin resonance (ESR) spectroscopy has been used to study the electronic structure and properties of this compound-derived radicals. [, ]
Q3: What is known about the dissolution and solubility of this compound?
A3: While specific studies on the dissolution rate of this compound are limited in the provided research, its solubility in organic solvents like benzene and ethanol has been reported. [, , , , , , ] Understanding solubility is crucial for its use in various applications, influencing factors like bioavailability and formulation.
Q4: What are the applications of this compound in organic synthesis?
A5: this compound serves as a versatile building block in organic synthesis. It can be employed in palladium-catalyzed carbonylation reactions to synthesize 2,6-di-tert-butylphenyl biphenyl-4-carboxylates. [] Additionally, this compound is a precursor in the synthesis of difethialone, a rodenticide. []
Q5: How is this compound used in materials science?
A6: this compound plays a crucial role in the synthesis of various polymers. It is utilized as a monomer in the preparation of hyperbranched polymers for light-emitting applications. [] Additionally, it is used in the synthesis of poly(3,3'-biphenylylen-arylmethylene)s, a class of polymers with potential applications in electronics and optoelectronics. []
Q6: What catalytic processes involve this compound?
A7: this compound participates in various catalytic processes. For instance, it serves as a substrate in the nickel-catalyzed cross-coupling with tertiary Grignard reagents to yield highly substituted tertiary alkyl benzene derivatives. [] Furthermore, it has been investigated in the context of Ullmann coupling reactions on metal surfaces like silver (Ag) and copper (Cu), providing insights into reaction mechanisms and the influence of surface properties on catalytic activity. [, , ]
Q7: How is computational chemistry used to study this compound?
A8: Computational chemistry techniques are valuable for studying the behavior of this compound. Density Functional Theory (DFT) calculations have been employed to investigate its interactions with metal surfaces during catalytic reactions, providing insights into reaction mechanisms and energetics. [, ] Additionally, molecular modeling studies could be conducted to explore the conformation and electronic properties of this compound and its derivatives.
Q8: How does the structure of this compound influence its reactivity?
A9: The presence of the bromine atom at the para position of the biphenyl moiety significantly influences the reactivity of this compound. This electron-withdrawing substituent affects the electron density distribution within the molecule, impacting its behavior in various reactions, including electrophilic aromatic substitution and metal-catalyzed coupling reactions. [, , ]
Q9: What are the SHE regulations concerning this compound?
A9: While specific SHE regulations are not detailed in the provided research, this compound, being a halogenated aromatic hydrocarbon, falls under the category of chemicals requiring careful handling and disposal. Appropriate safety measures and adherence to relevant regulations are essential during its use and disposal.
Q10: What are the known toxicological effects of this compound?
A12: While this compound itself might not be extensively studied for its toxicological effects, research on similar brominated compounds like polybrominated diphenyl ethers (PBDEs) suggests potential endocrine-disrupting effects. [] Further research is needed to fully elucidate the potential toxicological effects of this compound.
Q11: How is this compound quantified in environmental samples?
A15: Advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with highly sensitive detectors like μECD and ENCI-TOFMS enable the detection and quantification of this compound at trace levels in complex environmental matrices. [, ] These techniques offer enhanced separation and sensitivity, facilitating accurate measurements even in challenging samples.
Q12: What research infrastructure and resources are important for studying this compound?
A17: Advanced analytical instrumentation like GC×GC, μECD, and ENCI-TOFMS are crucial for detecting and quantifying this compound in complex mixtures. [, ] Computational chemistry resources and software are essential for modeling and understanding the compound's behavior. Access to well-equipped synthetic laboratories is crucial for conducting reactions and developing new methodologies involving this compound.
Q13: What are some historical milestones in the research of this compound?
A18: While specific historical milestones are not explicitly mentioned in the provided research, the use of this compound in various chemical reactions, such as Ullmann coupling and Grignard reactions, points to its long-standing relevance in synthetic chemistry. [, , , , ]
Q14: What are the cross-disciplinary applications of this compound research?
A19: Research on this compound spans various disciplines, including organic chemistry, materials science, and environmental science. Its use in the synthesis of polymers with applications in light-emitting devices highlights its relevance to materials science. [] Simultaneously, studies on its environmental fate and potential toxicity connect it to environmental science and toxicology. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
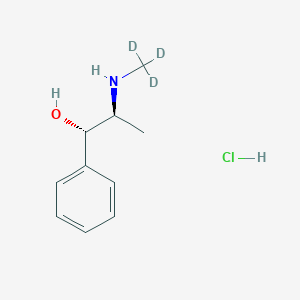
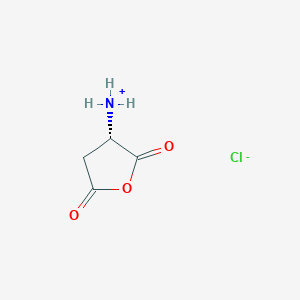
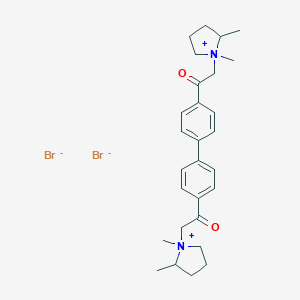




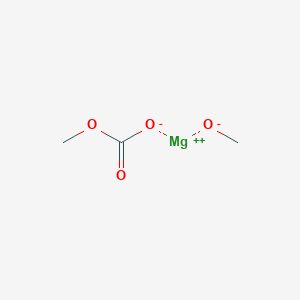
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)

![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)

